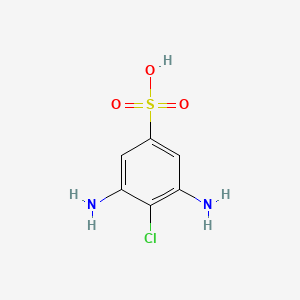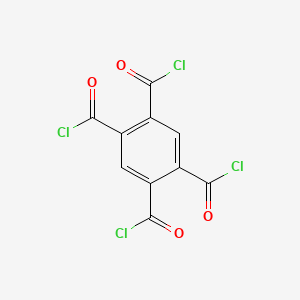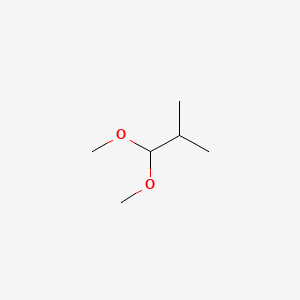
1,1-Dimethoxy-2-methylpropane
Vue d'ensemble
Description
1,1-Dimethoxy-2-methylpropane, also known as isobutyraldehyde dimethyl acetal, is an organic compound with the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol . This compound is a colorless liquid with a boiling point of approximately 103-104°C and a density of 0.8295 g/cm³ . It is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-2-methylpropane can be synthesized through the acetalization of isobutyraldehyde with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Mixing isobutyraldehyde and methanol: The reactants are combined in a suitable solvent, such as dichloromethane.
Adding an acid catalyst: Common acid catalysts include sulfuric acid or p-toluenesulfonic acid.
Heating the mixture: The reaction mixture is heated to reflux, allowing the acetalization reaction to proceed.
Purification: The product is purified by distillation to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethoxy-2-methylpropane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, it can hydrolyze to form isobutyraldehyde and methanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Isobutyraldehyde and methanol.
Oxidation: Isobutyric acid or other oxidation products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dimethoxy-2-methylpropane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for aldehydes in organic synthesis, allowing selective reactions to occur without interference from the aldehyde group.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of specialized polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-dimethoxy-2-methylpropane primarily involves its role as an acetal. Acetals are stable under basic conditions but can be hydrolyzed under acidic conditions to release the corresponding aldehyde and alcohol. This property makes it useful as a protecting group in organic synthesis, where it can temporarily mask reactive aldehyde groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethoxyethane: Similar structure but with an ethyl group instead of a methyl group.
1,1-Dimethoxypropane: Similar structure but with a propyl group instead of a methyl group.
1,1-Dimethoxybutane: Similar structure but with a butyl group instead of a methyl group.
Uniqueness
1,1-Dimethoxy-2-methylpropane is unique due to its specific structure, which provides distinct reactivity and stability compared to other acetals. Its branched structure with a methyl group at the second position offers different steric and electronic properties, making it suitable for specific applications in organic synthesis and material science .
Propriétés
IUPAC Name |
1,1-dimethoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(2)6(7-3)8-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINGOXPFQFTXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194446 | |
| Record name | Propane, 1,1-dimethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41632-89-7 | |
| Record name | 1,1-Dimethoxy-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41632-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1-dimethoxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041632897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1-dimethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxy-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


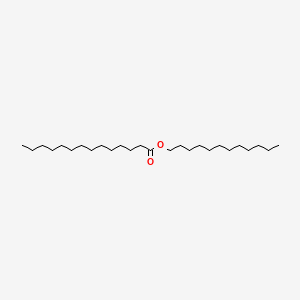
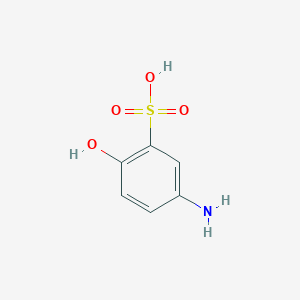
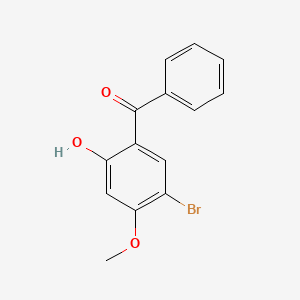
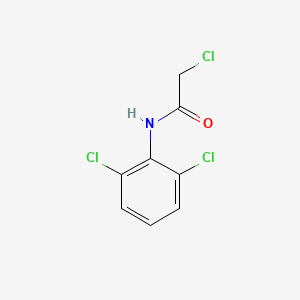

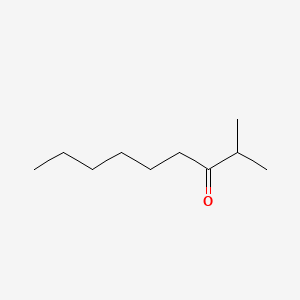
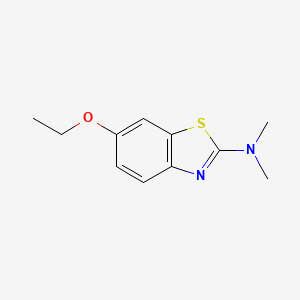


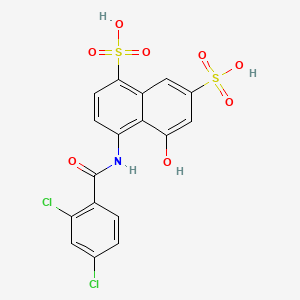
![Ethyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1605758.png)
